molecular formula C6H7BFNO3 B13110498 (4-Fluoro-6-methoxypyridin-3-yl)boronic acid

(4-Fluoro-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B13110498
M. Wt: 170.94 g/mol
InChI Key: FDXKOQWIUUEECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-6-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H7BFNO3. It is a derivative of pyridine, substituted with a fluoro group at the 4-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method is the reaction of 4-fluoro-6-methoxypyridine with a suitable organolithium or Grignard reagent, followed by treatment with a boron-containing reagent such as trimethyl borate or boron trichloride .

Industrial Production Methods

Industrial production methods for boronic acids often involve hydroboration of alkenes or alkynes, followed by oxidation or other functional group transformations. The specific conditions and reagents used can vary depending on the desired product and scale of production .

Mechanism of Action

The mechanism of action of (4-Fluoro-6-methoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluoro and methoxy groups in (4-Fluoro-6-methoxypyridin-3-yl)boronic acid provides unique electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C6H7BFNO3

Molecular Weight

170.94 g/mol

IUPAC Name

(4-fluoro-6-methoxypyridin-3-yl)boronic acid

InChI

InChI=1S/C6H7BFNO3/c1-12-6-2-5(8)4(3-9-6)7(10)11/h2-3,10-11H,1H3

InChI Key

FDXKOQWIUUEECK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1F)OC)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.